- Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydrideBulletin of the Korean Chemical Society, 2008, 29(1), 76-80,
Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)
![Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate structure](https://ja.kuujia.com/scimg/cas/92618-89-8x500.png)
92618-89-8 structure
商品名:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 化学的及び物理的性質
名前と識別子
-
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
- D,L-ISOBORNYL ACETATE
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)
- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate
- 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- NSC 163480
- [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
- (+)-Acetic acid bornyl ester
- NSC-759844
- DB-066148
- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- BBL033932
- bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
- 5655-61-8
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-
- 2-Camphanol acetate
- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
- STK079562
- CS-0313797
- NSC-163480
- 92618-89-8
- CHEMBL1439452
- NCI60_020169
- NSC163480
- MFCD00867808
- DTXSID80859098
- DB-072157
- SCHEMBL117760
- 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #
- NS00009276
- Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-
- AKOS005392232
- NCGC00159354-03
- NCGC00159354-06
- NSC759844
- NSC407158
- BRD-A41385909-001-01-3
- BORNYL ACETATE
- Isobornyl acetate
- VS-12345
- NCGC00159354-02
- Borneol, acetate
- 125-12-2
- endo-bornyl acetate
- AB01563199_01
- NSC-407158
- HMS3264P09
- SR-01000944256-1
- Bornyl acetic ether
- endo-2-Camphanyl ethanoate
- CCG-213841
- L-(-)-Bornyl acetate
- Pharmakon1600-01502510
- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
- SR-01000944256
-
- MDL: MFCD00077195
- インチ: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
- InChIKey: KGEKLUUHTZCSIP-UHFFFAOYSA-N
- ほほえんだ: O=C(C)OC1C2(C(C(CC2)C1)(C)C)C
計算された属性
- せいみつぶんしりょう: 196.146329876g/mol
- どういたいしつりょう: 196.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- LogP: log Kow = 4.30
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384467-1kg |
1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl acetate |
92618-89-8 | 98% | 1kg |
¥756.00 | 2024-04-25 | |
1PlusChem | 1P01FP1V-100g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 100g |
$8.00 | 2024-04-20 | |
1PlusChem | 1P01FP1V-500g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 500g |
$19.00 | 2024-04-20 | |
A2B Chem LLC | AY11123-500g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 500g |
$17.00 | 2024-07-18 | |
A2B Chem LLC | AY11123-25g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 25g |
$4.00 | 2024-05-20 | |
1PlusChem | 1P01FP1V-25g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 25g |
$4.00 | 2024-04-20 | |
A2B Chem LLC | AY11123-100g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 100g |
$7.00 | 2024-07-18 |
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran , Ethyl acetate ; 2 h, reflux
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
- CampheneBerichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037,
合成方法 3
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ; 15 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free conditionJournal of Carbohydrate Chemistry, 2008, 27(1), 1-9,
合成方法 4
はんのうじょうけん
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ; 3 - 145 min, rt
リファレンス
- Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA)Synthetic Communications, 2010, 40(7), 1022-1028,
合成方法 5
はんのうじょうけん
1.1 Solvents: Chloroform
リファレンス
- 1-Acyl-3-substituted imidazolium salts as highly reactive acylating agentsChemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
- CampheneJustus Liebigs Annalen der Chemie, 1905, 340, 17-63,
合成方法 7
合成方法 8
はんのうじょうけん
1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C
リファレンス
- Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material, China, , ,
合成方法 9
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt
リファレンス
- Carboxyl esterase enantioselective hydrolysis of monoterpenols, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 9.9 s, 5 MPa, 225 °C
リファレンス
- Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic systemHokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31,
合成方法 11
はんのうじょうけん
リファレンス
- Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditionsLinchan Huaxue Yu Gongye, 1990, 10(4), 241-7,
合成方法 12
はんのうじょうけん
リファレンス
- Effect of organic base on one-step acylation of campheneHuaxue Shiji, 2003, 25(1), 33-34,
合成方法 13
はんのうじょうけん
1.1 35 min, 80 °C
リファレンス
- Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiolsPhosphorus, 2014, 189(5), 577-586,
合成方法 14
はんのうじょうけん
1.1 1.5 h, 80 °C
リファレンス
- Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiolsComptes Rendus Chimie, 2014, 17(2), 164-170,
合成方法 15
はんのうじょうけん
リファレンス
- A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorateSynthetic Communications, 1992, 22(7), 1087-94,
合成方法 16
はんのうじょうけん
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ; 10 min, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
リファレンス
- Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 systemOrganic Chemistry: An Indian Journal, 2013, 9(6), 244-248,
合成方法 17
はんのうじょうけん
1.1 Catalysts: (±)-Camphorsulfonic acid , Graphite ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
リファレンス
- Solvent-free Acetylation ProcedureOrganic Preparations and Procedures International, 2021, 53(6), 590-594,
合成方法 18
はんのうじょうけん
リファレンス
- Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalystsNihon Yukagakkaishi, 1997, 46(5), 583-587,
合成方法 19
はんのうじょうけん
1.1 Solvents: Acetic acid , Water ; 9.9 s, 5 MPa, 200 °C
リファレンス
- A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalystAngewandte Chemie, 2007, 46(33), 6284-6288,
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials
- DL-Camphene
- 1-acetyl-3-benzylimidazolium bromide
- Camphor
- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
- Bicyclo[2.2.1]heptan-2-ol,2,3,3-trimethyl-
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 関連文献
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate) 関連製品
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